molecular formula C10H13ClN2S B13341991 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

Cat. No.: B13341991
M. Wt: 228.74 g/mol
InChI Key: YNNGCMYFHQPYBN-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5th position of the pyridine ring and a 2,2-dimethylthietan-3-yl group attached to the nitrogen atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridin-2-amine and 2,2-dimethylthietane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.

    Catalysts and Reagents: Commonly used catalysts include palladium-based catalysts for coupling reactions. Reagents such as sodium hydride or potassium carbonate are used to deprotonate the amine group, facilitating the nucleophilic substitution reaction.

    Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-3-amine: Similar structure with a different position of the nitrogen atom.

    5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine: Another positional isomer.

    5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-5-amine: Positional isomer with the amine group at the 5th position.

Uniqueness

The uniqueness of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

5-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H13ClN2S/c1-10(2)8(6-14-10)13-9-4-3-7(11)5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13)

InChI Key

YNNGCMYFHQPYBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC=C(C=C2)Cl)C

Origin of Product

United States

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